

Spectroscopic Profile of 2-Methyl-1-nonene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1-nonene**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The key spectroscopic data for **2-Methyl-1-nonene** are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.68	S	2H	=CH2 (a)
~1.98	t	2H	-CH ₂ -C= (c)
~1.71	S	3H	-CH₃ (b)
~1.27	m	10H	-(CH ₂) ₅ - (d, e, f, g, h)
~0.88	t	3H	-CH ₃ (i)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~145.5	C=CH ₂ (j)
~109.5	=CH ₂ (k)
~38.1	-CH ₂ -C= (I)
~31.9	-(CH ₂) ₅ -
~29.8	-(CH ₂) ₅ -
~29.3	-(CH ₂) ₅ -
~28.0	-(CH ₂) ₅ -
~22.7	-(CH ₂) ₅ -
~22.5	-CH₃ (m)
~14.1	-CH₃ (n)

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch
~2955, ~2925, ~2855	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch
~1465	Medium	-CH ₂ - bend
~890	Strong	=CH ₂ bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
140	~10	[M] ⁺ (Molecular Ion)
111	~25	[M - C₂H₅] ⁺
97	~40	[M - C ₃ H ₇] ⁺
83	~60	[M - C ₄ H ₉] ⁺
69	~85	[M - C ₅ H ₁₁]+
56	100	[C4H8]+ (Base Peak)
41	~95	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **2-Methyl-1-nonene** is typically dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized



to ensure a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The infrared spectrum of liquid **2-Methyl-1-nonene** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample (without solvent) is typically prepared as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

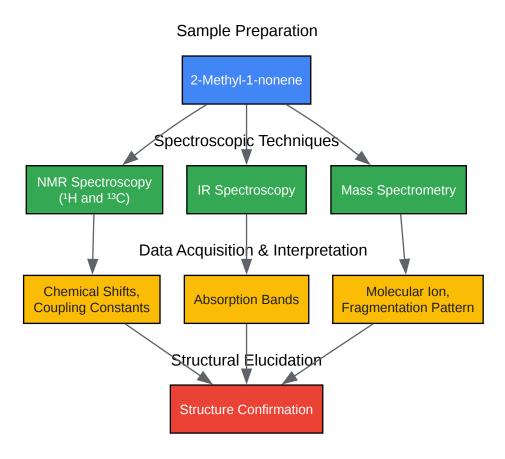
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The volatile **2-Methyl-1-nonene** is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methyl-1-nonene**.



Spectroscopic Analysis Workflow for 2-Methyl-1-nonene



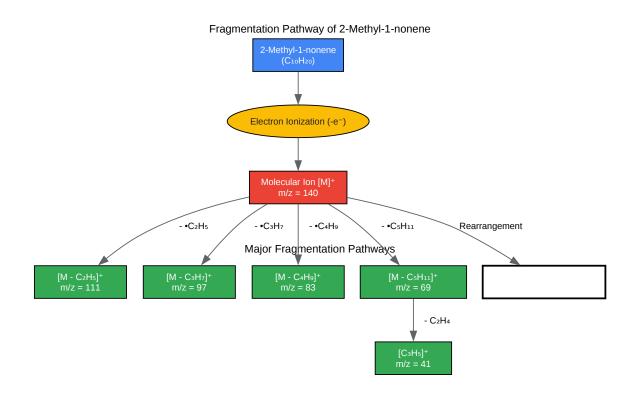
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Caption: A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical relationship of the fragmentation process of **2-Methyl-1-nonene** in an electron ionization mass spectrometer.





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Caption: A diagram showing the major fragmentation pathways.

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